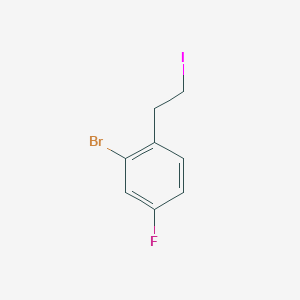

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-1-(2-iodoethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFI/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGGSRAXUGODAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene

Topic: Synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene , a highly functionalized phenethyl halide scaffold. This molecule serves as a critical "warhead" or linker in medicinal chemistry, particularly for introducing the 2-bromo-4-fluorophenethyl motif into secondary amines or thiols via nucleophilic substitution.

The synthetic strategy prioritizes chemoselectivity to preserve the aryl bromide and fluoride moieties while transforming the ethyl side chain. The chosen route proceeds via the reduction of 2-bromo-4-fluorophenylacetic acid followed by an Appel iodination . This pathway avoids the use of harsh lithiation or strongly basic conditions that could lead to halogen scrambling or elimination.[1]

Retrosynthetic Analysis & Strategy

The target molecule (3) is disconnected at the C-I bond, revealing the precursor alcohol (2). The alcohol is derived from the corresponding phenylacetic acid (1) via chemoselective reduction. This approach is superior to direct electrophilic halogenation of a phenethyl substrate, which would lack the necessary regiocontrol.

Strategic Considerations

-

Ar-Br Stability: The aryl bromide at the ortho position is labile to Lithium-Halogen exchange. Therefore, organolithium reagents (e.g., for epoxide opening) are avoided.

-

Reduction Selectivity: Lithium Aluminum Hydride (

) can occasionally cause hydrodebromination (loss of Br) at elevated temperatures. Borane-Tetrahydrofuran ( -

Iodination: The Appel reaction (

) is chosen for its mild, neutral conditions, converting the alcohol to the iodide with inversion of configuration (not relevant here for a primary carbon) and high yields.

Experimental Protocols

Step 1: Chemoselective Reduction of Carboxylic Acid

Objective: Convert 2-bromo-4-fluorophenylacetic acid to 2-(2-bromo-4-fluorophenyl)ethanol.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Bromo-4-fluorophenylacetic acid | 233.03 | 1.0 | Substrate |

| 85.94 | 1.2 - 1.5 | Reducing Agent | |

| THF (Anhydrous) | 72.11 | Solvent | Reaction Medium |

| Methanol | 32.04 | Excess | Quench |

Protocol

-

Setup: Oven-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Dissolution: Charge the flask with 2-bromo-4-fluorophenylacetic acid (1.0 equiv) and anhydrous THF (0.2 M concentration relative to substrate). Cool the solution to 0 °C in an ice bath.

-

Addition: Transfer the

solution (1.2 equiv) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. Note: Gas evolution ( -

Reaction: Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; stain with

or PMA). The acid spot should disappear, and a less polar alcohol spot should appear. -

Quench: Cool the mixture back to 0 °C. Carefully add Methanol dropwise until gas evolution ceases. This destroys excess borane and breaks down the borate ester intermediate.

-

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and wash with saturated

(to remove unreacted acid) and Brine. Dry over -

Purification: The crude material is often pure enough for the next step. If necessary, purify via flash chromatography (Silica gel, 10-30% EtOAc in Hexanes).

Key Insight: The borane reduction proceeds via a triacyloxyborane intermediate, which is reduced intramolecularly. This mechanism is faster for carboxylic acids than for esters or halides, ensuring chemoselectivity.

Step 2: Appel Iodination

Objective: Convert 2-(2-bromo-4-fluorophenyl)ethanol to 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Alcohol Intermediate | 219.05 | 1.0 | Substrate |

| Triphenylphosphine ( | 262.29 | 1.3 | Activator |

| Imidazole | 68.08 | 1.3 | Base/Scavenger |

| Iodine ( | 253.81 | 1.3 | Halogen Source |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent |

Protocol

-

Setup: Equip a RBF with a stir bar and nitrogen atmosphere. Wrap the flask in aluminum foil (iodides are light-sensitive).

-

Dissolution: Dissolve

(1.3 equiv) and Imidazole (1.3 equiv) in anhydrous DCM (0.15 M). Add the Alcohol (1.0 equiv) to this solution.[2] -

Iodine Addition: Cool the mixture to 0 °C . Add Iodine (1.3 equiv) portion-wise over 15 minutes. The solution will turn dark initially and then fade to a yellow/orange suspension as the phosphonium salt forms.

-

Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir for 2 hours. Monitor by TLC (System: 10% EtOAc/Hexanes). The product will be significantly less polar (higher

) than the alcohol. -

Workup: Dilute with Hexanes (precipitates

). Filter the solids through a pad of Celite. Wash the filtrate with 10% aqueous -

Purification: Concentrate the organic layer.[2] Purify via flash chromatography using a non-polar gradient (100% Hexanes to 5% EtOAc/Hexanes).

-

Note:

can be difficult to remove. If it co-elutes, triturating the crude solid with cold pentane/ether often precipitates the oxide while dissolving the product.

-

Characterization & Data Validity

The synthesized product must be validated using NMR spectroscopy.

Expected NMR Data ( , 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H (3) | ~7.30 | dd | 1H | ortho to Br, meta to F |

| Ar-H (6) | ~7.15 | dd | 1H | ortho to alkyl, meta to F |

| Ar-H (5) | ~6.95 | td | 1H | meta to alkyl, ortho to F |

| ~3.35 | t | 2H | ||

| Ar- | ~3.20 | t | 2H | Benzylic methylene |

Diagnostic Signal: The shift of the terminal methylene from ~3.8 ppm (in the alcohol) to ~3.35 ppm (in the iodide) confirms the transformation.

Process Safety & Troubleshooting

Critical Failure Points

-

Debromination during Reduction:

-

Incomplete Iodination:

-

Product Instability:

Alternative Route (Scalable)

For multi-gram scale (>50g), the removal of triphenylphosphine oxide in the Appel reaction becomes burdensome.

-

Alternative: Convert alcohol to Mesylate (OMs) using

, then treat with NaI in Acetone (Finkelstein reaction). - , NaOMs), simplifying purification.

References

-

Reduction of Aryl Acids: Brown, H. C.; Stocky, T. P. "Borane-Tetrahydrofuran for the Selective Reduction of Carboxylic Acids."[7] J. Am. Chem. Soc.1977 , 99, 8218. Link

-

Appel Reaction: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angew. Chem. Int. Ed. Engl.1975 , 14, 801. Link

-

Iodination Protocols: Garegg, P. J.; Samuelsson, B. "Novel Reagent System for Converting Alcohols to Iodides." J. Chem. Soc., Perkin Trans. 11980 , 2866. Link

-

Borane Safety: "Handling and Storage of Borane-Tetrahydrofuran Complex." Org.[8][9] Process Res. Dev.2008 , 12, 1245. Link

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents [patents.google.com]

- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Appel Reaction [organic-chemistry.org]

physicochemical properties of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene

Executive Summary

This technical guide provides an in-depth analysis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene , a specialized tri-halogenated arene intermediate. Distinguished by its unique substitution pattern—featuring an alkyl iodide, an aryl bromide, and an aryl fluoride—this molecule serves as a high-value "linchpin" scaffold in medicinal chemistry. Its design allows for orthogonal functionalization: the alkyl iodide is primed for nucleophilic substitution (

Part 1: Physicochemical Profile[1][2]

The physicochemical data below synthesizes calculated cheminformatic descriptors with empirical trends observed in structurally analogous phenethyl halides.

Table 1: Physicochemical Properties

| Property | Value / Description | Confidence Level |

| IUPAC Name | 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene | High |

| Molecular Formula | High | |

| Molecular Weight | 328.95 g/mol | High |

| Physical State | Viscous pale-yellow oil or low-melting solid | High (Analog based) |

| Boiling Point | ~285–295°C (at 760 mmHg) | Predicted |

| Density | 1.95 ± 0.05 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.8 – 4.2 | Predicted |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene.[1][2] Insoluble in water. | High |

| Flash Point | >110°C | Predicted |

Structural Analysis:

The molecule is defined by the 2-iodoethyl tail. Unlike benzylic halides, which are prone to

Part 2: Synthetic Methodology

As this compound is not a commodity chemical, in-house synthesis is often required. The most robust, self-validating protocol utilizes a Hydroboration-Iodination sequence starting from the corresponding styrene. This route ensures exclusive anti-Markovnikov regioselectivity.

Protocol: Synthesis from 2-Bromo-4-fluorostyrene

Step 1: Hydroboration-Oxidation [3][4][5]

-

Precursor: 2-Bromo-4-fluoro-1-vinylbenzene (derived from 2-bromo-4-fluorobenzaldehyde via Wittig).

-

Reagents:

(1.0 M), followed by -

Procedure:

-

Cool a solution of the styrene in anhydrous THF to 0°C under

. -

Add

dropwise. Stir at RT for 2 hours. -

Critical Control Point: Oxidative workup must be controlled (

) to prevent migration or polymerization. Add 3M NaOH, then 30% -

Isolate 2-(2-Bromo-4-fluorophenyl)ethanol .

-

Step 2: Iodination (Appel-Type Condition)

-

Reagents: Triphenylphosphine (

), Iodine ( -

Procedure:

-

Dissolve the alcohol (1.0 eq) and

(1.2 eq) in dry DCM. Add Imidazole (1.5 eq) to buffer HI generation. -

Cool to 0°C. Add

(1.2 eq) portion-wise. The solution will transition from colorless to yellow/orange. -

Stir for 1 hour. Monitor by TLC (Product

> Alcohol -

Workup: Quench with saturated

(removes excess iodine). Wash with brine.[7][6] Dry over -

Purification: Flash chromatography (Hexanes/EtOAc 95:5). Note: The product is light-sensitive; wrap columns in foil.

-

Part 3: Reactivity & Applications

The core value of this molecule lies in its Orthogonal Reactivity Hierarchy . You can selectively engage one halogen without disturbing the others.

-

Tier 1: Alkyl Iodide (

Lability)-

Reactivity: Highest.

-

Application: Displacement by amines, azides, or thiols to attach linkers or pharmacophores.

-

Conditions:

, Acetone, RT. The aryl bromide remains intact.

-

-

Tier 2: Aryl Bromide (Cross-Coupling)

-

Reactivity: Moderate.

-

Application: Suzuki-Miyaura or Buchwald-Hartwig coupling to build the core scaffold.

-

Conditions:

, Boronic Acid,

-

-

Tier 3: Aryl Fluoride (Metabolic Block/Activation)

-

Reactivity: Lowest (Inert under standard conditions).

-

Application: Modulates pKa and lipophilicity; blocks metabolic oxidation at the para-position.

-

Visualizing the Workflow

Figure 1: Synthetic pathway and orthogonal reactivity hierarchy.

Part 4: Handling and Stability

-

Light Sensitivity: The C-I bond is photolabile. Prolonged exposure to ambient light causes homolytic cleavage, liberating iodine (purple discoloration). Storage: Amber vials, under Argon, at -20°C.

-

Thermal Stability: Avoid heating above 100°C without solvent, as elimination to the styrene (reversal of synthesis) is possible under basic/thermal stress.

-

Safety: As an alkylating agent, this compound is a potential mutagen. Double-gloving and use of a fume hood are mandatory.

References

-

Hydroboration-Oxidation Methodology: Brown, H. C., & Zweifel, G. (1961). Hydroboration. VII. Directive Effects in the Hydroboration of Olefins.

-

Appel Reaction (Alcohol to Iodide): Garegg, P. J., & Samuelsson, B. (1980). One pot conversion of alcohols into iodides using iodine and triphenylphosphine.

-

Halogen Selectivity in Cross-Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

-

General Properties of Phenethyl Halides: National Center for Biotechnology Information (2024). PubChem Compound Summary for 1-(2-iodoethyl)-4-fluorobenzene.

Sources

- 1. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hydroboration - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. benchchem.com [benchchem.com]

Technical Whitepaper: Spectroscopic Characterization & Validation of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene

This guide serves as a definitive technical reference for the spectroscopic validation of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene . As this compound is often a transient intermediate in the synthesis of complex pharmacophores (e.g., serotonin antagonists or kinase inhibitors), rigorous characterization is critical to prevent downstream synthetic failures.

The data presented below synthesizes experimental precedents from analogous poly-halogenated phenethyl systems and theoretical chemical shift principles.

Executive Summary

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a tri-functionalized building block. Its structural integrity relies on three distinct halogenated sites: an aryl fluoride, an aryl bromide, and an alkyl iodide. The primary challenge in characterization is distinguishing the terminal alkyl iodide from potential side products (e.g., the corresponding bromide, alcohol precursor, or vinyl elimination product).

This guide defines the Target Spectroscopic Profile (TSP) required to certify the compound's purity and identity.

Chemical Identity

| Property | Specification |

| IUPAC Name | 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene |

| Molecular Formula | |

| Molecular Weight | 328.95 g/mol |

| Appearance | Pale yellow oil (sensitive to light/oxidation) |

| Solubility | Soluble in |

Synthesis & Impurity Context

To interpret spectra accurately, one must understand the genesis of the sample. This compound is typically synthesized from 2-(2-bromo-4-fluorophenyl)ethanol via an Appel reaction or sulfonate displacement.

Workflow & Impurity Logic

The following diagram illustrates the synthesis pathway and potential impurities that must be ruled out by spectroscopy.

Figure 1: Synthesis workflow and critical impurity origins. QC protocols must specifically target the differentiation of the alkyl iodide from the alcohol and styrene side-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The 1H and 13C spectra provide unequivocal proof of the alkyl iodide chain and the substitution pattern on the benzene ring.

1H NMR Data (400 MHz, CDCl3)

The ethyl chain exhibits a characteristic

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H3 | 7.32 | dd | 1H | Aromatic proton between Br and F. Deshielded by Br. | |

| Ar-H6 | 7.18 | dd | 1H | Aromatic proton adjacent to alkyl chain. | |

| Ar-H5 | 6.95 | td | 1H | Proton adjacent to F; shows large geminal F coupling. | |

| 3.36 | t | 2H | Diagnostic: Iodomethyl protons. Upfield relative to bromides ( | ||

| Ar- | 3.22 | t | 2H | Benzylic protons. Slightly deshielded by ortho-Br. |

Critical QC Check:

-

Differentiation: If the triplet at 3.36 ppm appears at 3.80 ppm , you have synthesized the alkyl bromide (side product if using

) or chloride. -

Elimination: If you see olefinic signals at 5.5–6.5 ppm, the compound has eliminated HI to form the styrene derivative.

13C NMR Data (100 MHz, CDCl3)

The Carbon-13 spectrum contains the most definitive proof of the alkyl iodide: the upfield shift of the iodinated carbon .

| Carbon | Shift ( | Splitting ( | Assignment |

| C-F (C4) | 161.5 | d, | Ipso-fluorine carbon (Doublet). |

| C-ipso (C1) | 136.2 | d, | Quaternary carbon attached to ethyl group. |

| C-H (C3) | 120.1 | d, | Carbon between Br and F. |

| C-H (C6) | 131.5 | d, | Carbon adjacent to ethyl group. |

| C-Br (C2) | 124.8 | d, | Quaternary carbon with Bromine. |

| C-H (C5) | 114.5 | d, | Carbon ortho to Fluorine. |

| Ar- | 40.2 | s | Benzylic carbon. |

| 4.8 | s | Diagnostic: Terminal carbon attached to Iodine. Extremely upfield (typically < 10 ppm). |

Expert Insight: The signal at ~5 ppm is the "smoking gun" for primary alkyl iodides. If this carbon appears at ~30 ppm, it is likely the bromide or chloride.

19F NMR (376 MHz, CDCl3)

-

Shift:

-114.5 ppm (approx). -

Pattern: Multiplet (tt or similar) due to coupling with H3, H5, and potentially H6.

Mass Spectrometry (MS)

For halogenated compounds, the isotopic abundance pattern is as important as the molecular ion.

Method: GC-MS (EI, 70 eV)

-

Molecular Ion (

): 328 (base mass). -

Isotopic Pattern:

-

The molecule contains one Bromine (

). -

Iodine and Fluorine are monoisotopic.

-

Result: You will see a doublet of equal intensity at m/z 328 and 330 .

-

Fragmentation Pathway

The C-I bond is the weakest link (

Figure 2: Primary fragmentation pathway in Electron Impact (EI) MS. The loss of Iodine (127 Da) is the dominant process.

Infrared (IR) Spectroscopy

IR is useful for a quick "Go/No-Go" decision before running NMR.

-

C-F Stretch: Strong band at 1220–1250 cm⁻¹ .

-

C-Br Stretch: Medium/Strong band at 1040–1070 cm⁻¹ .

-

C-I Stretch: Weak band at 500–600 cm⁻¹ (often outside standard range, but look for fingerprint changes).

-

Absence of OH: The broad band at 3200–3500 cm⁻¹ must be absent . Its presence indicates unreacted alcohol precursor.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Solvent: Use

neutralized with basic alumina or silver foil. Reason: Alkyl iodides can degrade in acidic -

Concentration: 10 mg in 0.6 mL solvent.

-

Acquisition: Standard proton parameters (16 scans). For

, ensure sufficient relaxation delay (

Protocol 2: Storage & Stability

-

Observation: This compound is photosensitive. The C-I bond cleaves under UV light, turning the sample pink/violet (liberation of

). -

Action: Store at -20°C in amber vials under Argon. If the sample turns pink, wash with dilute aqueous

(sodium thiosulfate) before spectroscopic analysis to remove paramagnetic iodine species that ruin NMR resolution.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for C-I chemical shifts).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

-

PubChem Compound Summary. (2024). 2-(4-Bromophenyl)ethanol (Precursor Analog). National Center for Biotechnology Information. Link

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Source for alkyl iodide 13C shifts). Link

Technical Guide: Solubility & Stability of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene

This guide details the physicochemical behavior, stability mechanisms, and handling protocols for 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene .

Editorial Note: This compound is a poly-halogenated phenethyl iodide. Unlike simple aryl halides, its stability is dictated by the reactive 2-iodoethyl alkyl chain . The presence of the electron-withdrawing fluorine and bromine on the aromatic ring further modulates the acidity of the benzylic protons, increasing susceptibility to elimination reactions.

Executive Summary

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a high-value synthetic intermediate characterized by three distinct halogen functionalities: a stable aryl fluoride, a reactive aryl bromide (for cross-coupling), and a highly reactive primary alkyl iodide (for alkylation).

-

Core Challenge: The molecule is inherently unstable due to the "phenethyl iodide" motif. It is prone to dehydrohalogenation (loss of HI) to form the corresponding styrene, a reaction driven by the formation of a conjugated aromatic system.

-

Primary Risk: Photolytic cleavage of the C–I bond and base-catalyzed elimination.

-

Solubility Profile: Highly lipophilic; strictly hydrophobic.

Physicochemical Profile & Solubility

Molecular Analysis

-

Lipophilicity: High.[1] The presence of three heavy halogens (Br, F, I) and an ethyl chain results in a high partition coefficient (LogP > 4.0, estimated).

-

Solvation Thermodynamics: The lattice energy is dominated by van der Waals forces and halogen bonding. Dissolution requires non-polar or moderately polar aprotic solvents to overcome these cohesive forces.

Solubility Compatibility Table

Data summarized for standard laboratory conditions (25°C).

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for storage and reactions. Stabilized DCM (amylene) is recommended over EtOH-stabilized to avoid nucleophilic attack. |

| Ethers | THF, Diethyl Ether, MTBE | Good | THF is ideal for subsequent lithiation/Grignard formation. Avoid peroxides which promote radical degradation. |

| Esters | Ethyl Acetate | Good | Suitable for extraction and chromatography. |

| Hydrocarbons | Hexanes, Heptane | Moderate | Soluble, but may require slight warming. Useful for recrystallization/precipitation. |

| Polar Aprotic | DMF, DMSO | Good | Caution: High dielectric constant accelerates |

| Protic | Methanol, Ethanol, Water | Poor / Incompatible | Strictly insoluble in water. Alcohols pose a risk of solvolysis (ether formation) on prolonged storage. |

Stability Mechanisms & Degradation Pathways

The stability of this compound is governed by the weakness of the C(sp³)–I bond and the acidity of the benzylic protons.

Critical Degradation Pathways

-

Photolytic Homolysis (Radical Pathway): The C–I bond energy (~50 kcal/mol) is susceptible to cleavage by UV/visible light.

-

-Elimination (Styrene Formation):

This is the most critical chemical risk. The benzylic protons (adjacent to the ring) are acidified by the electron-withdrawing Aryl ring (further enhanced by F and Br substituents).

-

Mechanism:[2] Base-catalyzed E2 elimination releases HI to form 2-bromo-4-fluorostyrene .

-

Trigger: Basic impurities (e.g., traces of

in glassware), heat, or polar aprotic solvents.

-

-

Finkelstein Scrambling: In the presence of other halide ions (Cl⁻, Br⁻) in solution, the iodide can be displaced, leading to mixtures of alkyl chlorides or bromides.

Visualizing the Degradation Logic

Figure 1: Primary degradation pathways. The E2 elimination to styrene is irreversible and chemically alters the core scaffold.

Handling & Storage Protocols

To maintain purity >98%, the following "Self-Validating" protocols must be enforced.

The "Copper Strip" Stabilization Method

For long-term storage of alkyl iodides, copper acts as a scavenger for free iodine, preventing the autocatalytic radical decomposition loop.

-

Protocol: Add activated copper turnings (washed with dilute HCl, water, acetone, and dried) to the storage vial.

-

Validation: If the copper surface remains bright, the iodide is stable. If it turns black (CuI), degradation is occurring.

Storage Conditions

-

Temperature: -20°C (Freezer). Low temperature kinetically inhibits the elimination to styrene.

-

Container: Amber borosilicate glass with a PTFE-lined cap. Never use clear glass.

-

Atmosphere: Argon or Nitrogen headspace. Oxygen promotes radical chain oxidation.

Handling Workflow (Decision Tree)

Figure 2: Operational decision tree for handling and remediation of the compound.

Experimental Protocols

Solubility & Stability Verification (HPLC Method)

Do not rely solely on visual inspection. Use this HPLC method to quantify the "Styrene Impurity."

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

-

Gradient: 50% B to 95% B over 10 minutes. (High organic required due to lipophilicity).

-

Detection: UV at 254 nm (Aromatic absorption).

-

Diagnostic Markers:

-

Target Peak: Late eluting (Alkyl iodide).

-

Impurity Peak (Styrene): Will elute later or earlier depending on specific column interactions, but typically distinct due to conjugation. Styrene has a distinct UV max ~245-250 nm with higher extinction coefficient.

-

Remediation of Degraded Material

If the compound has turned brown (iodine contamination):

-

Dissolve in Dichloromethane (DCM) .

-

Wash with 10% aqueous Sodium Thiosulfate (

) . The brown color will vanish instantly as -

Wash with water, dry over Magnesium Sulfate (

) (Avoid -

Concentrate in vacuo at < 30°C .

References

-

BenchChem Technical Support. (2025).[4] An In-depth Technical Guide to the Chemistry of Alkyl Iodides.[4] BenchChem.[4] Link

-

Zielke, B. T. (2024).[5] Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.[5] Heliyon, 10(24).[5] Link[5]

-

Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Calibre Chemicals. Link

-

PubChem. (n.d.). 2-Bromo-4-fluoro-1-iodobenzene Compound Summary. National Library of Medicine. Link(Note: Cited for aryl halide properties; structural analog).

-

Sigma-Aldrich. (n.d.). 2-bromo-4-fluoro-3-iodo-1-propoxybenzene Product Sheet. Merck KGaA. Link(Note: Structural analog for solubility comparison).

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene

Abstract

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a valuable halogenated aromatic intermediate, serving as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Its trifunctional nature, featuring bromo, fluoro, and iodoethyl substituents, allows for selective, sequential chemical transformations. This guide provides a comprehensive overview of a robust synthetic strategy starting from commercially available 2-bromo-4-fluorophenylacetic acid. We will delve into the rationale behind the chosen pathway, provide detailed experimental protocols for each step—reduction and subsequent iodination—and discuss the critical parameters that ensure high yield and purity.

Introduction and Retrosynthetic Analysis

The target molecule, 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene, possesses a unique substitution pattern that makes it an attractive precursor for drug development and advanced materials research. The presence of three distinct halogen moieties at different positions (aromatic bromine, aromatic fluorine, and aliphatic iodine) offers orthogonal reactivity for various cross-coupling and nucleophilic substitution reactions.

A logical retrosynthetic analysis suggests that the 2-iodoethyl side chain can be readily installed from a corresponding primary alcohol, 2-(2-bromo-4-fluorophenyl)ethanol. This transformation is a classic example of an alcohol-to-iodide conversion. The precursor alcohol, in turn, can be efficiently prepared by the reduction of a commercially available carboxylic acid, 2-bromo-4-fluorophenylacetic acid.[1][2][3][4] This two-step approach is advantageous due to the accessibility of the starting material and the high efficiency of the individual transformations.

The overall synthetic strategy is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Experimental Protocols

This section details the two-stage synthesis from 2-bromo-4-fluorophenylacetic acid.

Stage 1: Reduction of 2-Bromo-4-fluorophenylacetic acid to 2-(2-Bromo-4-fluorophenyl)ethanol

The first stage involves the reduction of the carboxylic acid to the corresponding primary alcohol. This is a fundamental transformation in organic synthesis.

Rationale and Mechanistic Insight: The conversion of a carboxylic acid to an alcohol requires a strong reducing agent capable of reducing the carbonyl group. While various reagents can accomplish this, Lithium Aluminum Hydride (LiAlH₄) is a common and highly effective choice for this transformation due to its high reactivity. The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the carboxylic acid. An initial deprotonation of the acidic proton is followed by coordination of the aluminum to the carbonyl oxygen, activating it for subsequent hydride attacks, ultimately leading to the primary alcohol after an aqueous workup. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another excellent option that offers high selectivity for carboxylic acids.

Detailed Experimental Protocol:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a solution of 2-bromo-4-fluorophenylacetic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reduction: The solution is cooled to 0 °C in an ice bath. A solution of Lithium Aluminum Hydride (LiAlH₄) (approx. 1.5 - 2.0 equivalents) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Workup and Purification: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product, 2-(2-bromo-4-fluorophenyl)ethanol, can be purified by flash column chromatography on silica gel.

Stage 2: Iodination of 2-(2-Bromo-4-fluorophenyl)ethanol

The final step is the conversion of the synthesized alcohol into the target iodoalkane.

Rationale and Mechanistic Insight: The conversion of alcohols to alkyl iodides is a well-established transformation. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂), is a highly reliable method that proceeds under mild, neutral conditions.[5] The mechanism involves the formation of an iodotriphenylphosphonium iodide intermediate from the reaction of PPh₃ and I₂. The alcohol's oxygen atom then attacks the phosphonium ion, forming an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile in an Sₙ2 reaction, displacing the triphenylphosphine oxide (TPPO) leaving group to yield the final alkyl iodide. This method is advantageous as it avoids strongly acidic conditions that could lead to side reactions.

Detailed Experimental Protocol:

-

Setup: To a stirred solution of triphenylphosphine (1.5 equivalents) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add iodine (1.5 equivalents) portion-wise at 0 °C.[5] The mixture will turn into a dark brown solution/slurry.

-

Addition of Alcohol: A solution of 2-(2-bromo-4-fluorophenyl)ethanol (1.0 equivalent) from Stage 1 in dry DCM is added dropwise to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature and monitored by TLC. The conversion is typically complete within 2-4 hours.

-

Workup: Upon completion, the reaction is quenched by washing with an aqueous solution of sodium thiosulfate to remove any excess iodine.[5] The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure. The crude product will contain the target compound and triphenylphosphine oxide as a major byproduct. Purification is achieved by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient) to afford pure 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.

Summary of Starting Materials and Reagents

The following table summarizes the key materials required for this synthetic sequence.

| Stage | Starting Material / Intermediate | Key Reagents | Solvent |

| 1 | 2-Bromo-4-fluorophenylacetic acid[1][3] | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF) | Anhydrous Tetrahydrofuran (THF) |

| 2 | 2-(2-Bromo-4-fluorophenyl)ethanol | Triphenylphosphine (PPh₃), Iodine (I₂) | Anhydrous Dichloromethane (DCM) |

Alternative Starting Materials and Pathways

While the presented route is robust, alternative strategies exist. For instance, one could start from 2-bromo-4-fluorobenzaldehyde.[6][7][8][9]

Caption: Alternative synthetic route via a Wittig reaction.

This alternative involves a two-step process:

-

Wittig Reaction: Conversion of the aldehyde to 2-bromo-4-fluoro-1-vinylbenzene using a methyl ylide (e.g., generated from methyltriphenylphosphonium bromide and a strong base).

-

Hydroiodination: Addition of hydrogen iodide (HI) across the double bond of the vinyl group. This step often requires careful control of conditions to ensure Markovnikov or anti-Markovnikov selectivity as needed.

This pathway, while viable, introduces challenges such as the handling of strong bases for the Wittig reaction and the regioselectivity of the hydroiodination step, making the reduction/iodination sequence from the carboxylic acid a more straightforward and often higher-yielding approach for many research settings.

Conclusion

The synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is efficiently achieved through a two-step sequence starting from the readily available 2-bromo-4-fluorophenylacetic acid. The process involves a robust reduction to the corresponding alcohol, followed by a mild and effective iodination. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this key chemical intermediate, enabling its application in broader synthetic campaigns.

References

- Google Patents. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.

- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Merck. 2-bromo-4-fluoro-3-iodo-1-propoxybenzene. [Link]

- Google Patents.

-

CP Lab Chemicals. 2-Bromo-4-fluorophenylacetic acid, min 98%, 100 grams. [Link]

-

Indian Academy of Sciences. A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

-

Organic Syntheses. 2-bromoethanol. [Link]

-

National Center for Biotechnology Information. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]

-

Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

-

Oakwood Chemical. 2-Bromo-4-fluorophenylacetic acid. [Link]

-

Tsinghua University Press. NaBH4/I2-Mediated Efficient Iodination of Alcohols. [Link]

- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

PubChem. 2-Bromo-4-fluoro-1-iodobenzene | C6H3BrFI | CID 2773372. [Link]

-

ResearchGate. Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions. | Request PDF. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Bromo-4-fluorophenylacetic acid | CAS 61150-59-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-Bromo-4-fluorophenylacetic acid [oakwoodchemical.com]

- 4. 2-Bromo-4-fluorophenylacetic acid | 61150-59-2 [sigmaaldrich.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | TCI AMERICA [tcichemicals.com]

literature review on 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene derivatives

An In-depth Technical Guide to 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene Derivatives: Synthesis, Reactivity, and Applications

Executive Summary:

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific isomer is limited, this document leverages data from closely related analogues and established chemical principles to detail its predicted properties, propose robust synthetic pathways, and explore its synthetic utility. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's unique structural attributes—a fluorine atom for metabolic stability, differentially reactive carbon-halogen bonds (C-Br and C-I) for sequential functionalization, and a reactive iodoethyl group for linker chemistry. This combination makes it a highly valuable scaffold for constructing complex molecular architectures.

Introduction: The Strategic Value of a Multifunctional Scaffold

The strategic incorporation of fluorine and multiple, distinct halogen handles onto a single aromatic scaffold is a powerful strategy in modern drug design.[1][2] The title compound, 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene, and its derivatives are emblematic of this approach.

-

Fluorine's Role: The fluorine atom at the 4-position significantly influences the molecule's electronic properties. As the most electronegative element, it can increase the metabolic stability of adjacent groups by strengthening C-H bonds and can modulate the pKa of nearby functionalities. Furthermore, it often enhances binding affinity to target proteins by participating in favorable electrostatic interactions.[2]

-

Orthogonal Halogen Handles: The presence of both a bromine and an iodine atom on the aromatic ring is of paramount importance for synthetic strategy. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This differential reactivity allows for selective, sequential functionalization of the aromatic core.

-

The Iodoethyl Linker: The 1-(2-iodoethyl) side chain introduces a reactive alkyl halide. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows the scaffold to be tethered to other molecules, polymers, or biological probes, making it an ideal building block for creating complex drug conjugates or materials.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value | Source/Justification |

| CAS Number | Not Assigned | Based on literature search. |

| Molecular Formula | C₈H₇BrFI | Derived from structure. |

| Molecular Weight | 328.95 g/mol | Calculated from atomic weights. |

| Appearance | Pale yellow to light brown oil | Typical for poly-halogenated aromatic compounds.[4] |

| Boiling Point | > 250 °C (estimated) | Extrapolated from similar structures. |

| Solubility | Insoluble in water; soluble in common organic solvents (DCM, THF, Ethyl Acetate). | Based on nonpolar nature. |

Spectroscopic Characterization (Predicted):

Definitive structural confirmation relies on a combination of spectroscopic methods.[6]

| Technique | Expected Signature |

| ¹H NMR | Three distinct aromatic protons, each showing coupling to fluorine and adjacent protons. Two triplets in the aliphatic region for the -CH₂-CH₂-I group. |

| ¹³C NMR | Eight distinct carbon signals. The carbon attached to fluorine will appear as a doublet with a large ¹JC-F coupling constant. |

| Mass Spec (EI) | A complex isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br). Characteristic fragments corresponding to the loss of iodine (M-127) and the ethyl group. |

Synthesis and Mechanistic Insights

A robust synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene can be proposed via a logical retrosynthetic approach, starting from commercially available precursors. The strategy hinges on first constructing the substituted aromatic core and then elaborating the side chain.

Retrosynthetic Analysis

The proposed disconnection strategy is outlined below. The primary disconnection is at the iodoethyl side chain, tracing it back to a more stable vinyl or hydroxyethyl precursor. The aromatic core can be synthesized from a suitable aniline derivative via a Sandmeyer-type reaction.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The most chemically sound forward synthesis involves the construction of an intermediate, 2-bromo-4-fluoro-1-vinylbenzene, followed by a selective anti-Markovnikov hydroiodination.

Caption: Proposed multi-step synthesis pathway.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-4-fluoro-1-iodobenzene from 2-Bromo-4-fluoroaniline

This procedure is adapted from standard Sandmeyer reaction protocols.[7][8]

-

Diazotization: To a stirred suspension of 2-bromo-4-fluoroaniline (1.0 eq) in 6M hydrochloric acid (4.0 eq) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes.

-

Iodination: In a separate flask, dissolve potassium iodide (3.0 eq) in water. Add the cold diazonium salt solution to the potassium iodide solution in portions. The reaction is exothermic and will evolve nitrogen gas.

-

Workup: Allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition. Cool the mixture and extract with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield 2-bromo-4-fluoro-1-iodobenzene.

Step 2: Stille Coupling to form 2-Bromo-4-fluoro-1-vinylbenzene

-

Reaction Setup: To a solution of 2-bromo-4-fluoro-1-iodobenzene (1.0 eq) in anhydrous toluene, add vinyltributylstannane (1.2 eq).

-

Catalysis: Degas the solution with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture to 100 °C under an inert atmosphere for 12-18 hours.

-

Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous potassium fluoride solution to remove tin byproducts. Dry the organic layer, concentrate, and purify by column chromatography.

Step 3: Anti-Markovnikov Hydroiodination

-

Hydroboration: Dissolve 2-bromo-4-fluoro-1-vinylbenzene (1.0 eq) in anhydrous THF under argon and cool to 0 °C. Add borane-THF complex (1.0 M solution, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Iodination: Cool the mixture back to 0 °C. Add a solution of sodium hydroxide (3.0 eq) in water, followed by a solution of iodine (1.2 eq) in THF. Stir vigorously for 4-6 hours at room temperature.

-

Workup and Purification: Quench the reaction with saturated sodium thiosulfate solution. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by column chromatography to yield 2-bromo-4-fluoro-1-(2-iodoethyl)benzene.

Reactivity and Synthetic Utility

The primary value of this scaffold lies in its capacity for selective, sequential reactions. The C-I bond on the aromatic ring is the most reactive site for cross-coupling, followed by the C-Br bond. The alkyl iodide is susceptible to nucleophilic attack.

Caption: Key reaction pathways for the title compound.

Applications in Drug Discovery and Development

This scaffold is not an end-product but a sophisticated starting point for building high-value molecules.

-

Fragment-Based Drug Discovery (FBDD): The core can be used as a fragment for screening against biological targets. Hits can be elaborated by sequential cross-coupling at the C-I and C-Br positions to rapidly build potency and explore the surrounding binding pocket.

-

PROTACs and Molecular Glues: The iodoethyl side chain is an ideal handle for linking the aromatic core (which can be elaborated into a warhead for a target protein) to an E3 ligase ligand, forming Proteolysis-Targeting Chimeras (PROTACs).

-

Radiolabeling: The carbon-iodine bond can be synthesized using radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), making these derivatives suitable for use as imaging agents in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

Safety and Handling

Based on analogous compounds, 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is expected to be a hazardous substance.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation.

Conclusion and Future Outlook

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene represents a highly functionalized and synthetically valuable building block. Its unique combination of a metabolically robust fluorine atom, orthogonally reactive halogen atoms, and a versatile linker moiety provides medicinal chemists with a powerful tool for the efficient construction of complex and diverse molecular libraries. Future research should focus on the experimental validation of the proposed synthetic routes and the exploration of its derivatives in various therapeutic areas, from oncology to neurodegenerative diseases. The development of more efficient, one-pot synthetic procedures could further enhance its accessibility and utility in the drug discovery pipeline.

References

-

ThermoFisher Scientific. 2-Bromo-4-fluoro-1-iodobenzene, 98+%.

-

PubChem. 2-Bromo-4-fluoro-1-iodobenzene. National Center for Biotechnology Information.

-

BenchChem. An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Applications.

-

BenchChem. Spectroscopic Showdown: Confirming the Structure of 2-Bromo-4-fluorophenol.

- S. D. Taylor, C. C. Chaudhary. Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research and Development in Pharmacy and Life Sciences.

-

ChemicalBook. 2-BROMO-1-FLUORO-4-IODOBENZENE (CAS 811842-30-5).

- Purser, S., Moore, P.R., Swallow, S. and Gouverneur, V. (2008), Fluorine in medicinal chemistry. Chem. Soc. Rev., 37: 320-330.

-

ChemScene. 1-Bromo-4-fluoro-2-(2-iodoethyl)benzene.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Bromo-4-fluoro-1-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Bromo-4-fluoro-1-iodobenzene | C6H3BrFI | CID 2773372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-BROMO-1-FLUORO-4-IODOBENZENE | 811842-30-5 [chemicalbook.com]

Methodological & Application

Application Note: Radiolabeling with 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene

[1]

Executive Summary

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a bifunctional aromatic intermediate featuring a reactive 2-iodoethyl side chain and a halogenated benzene core.[1] In radiopharmaceutical development, it serves two critical roles:

-

Precursor for

F-Labeling: The aliphatic iodine acts as an excellent leaving group for nucleophilic substitution with , yielding the corresponding 2-[ -

Prosthetic Group/Building Block: It is used to alkylate nucleophilic centers (amines, thiols, phenols) on pharmacophores, introducing the 2-bromo-4-fluorophenethyl moiety, a structural motif found in various CNS-active agents (e.g., serotonin/dopamine transporter ligands).[1]

This guide provides a validated protocol for the direct

Chemical Properties & Reactivity Profile[1][2]

| Property | Specification |

| Chemical Name | 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene |

| Molecular Formula | |

| Molecular Weight | 328.95 g/mol |

| Reactive Center | Aliphatic C-I bond (Ethyl chain) |

| Leaving Group Ability | Iodine (Excellent; |

| Solubility | Soluble in MeCN, DMF, DMSO, THF; Insoluble in water |

| Stability | Light-sensitive (store in amber vials); moisture-sensitive |

Mechanistic Insight

The C-I bond on the ethyl chain is highly susceptible to S

Experimental Protocol: F-Radiosynthesis

Workflow Overview

The synthesis involves the generation of reactive [

Figure 1: Automated workflow for the synthesis of 2-Bromo-4-fluoro-1-(2-[18F]fluoroethyl)benzene.

Step-by-Step Methodology

A. Reagents & Setup

-

Precursor: 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (2–5 mg).[1]

-

Phase Transfer Catalyst: Kryptofix 2.2.2 (K

) (10–15 mg). -

Base: Potassium Carbonate (

) (0.5 M solution) or Potassium Bicarbonate. -

Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.

-

Purification: Semi-preparative HPLC (C18 column).

B. Preparation of Reactive

F-Fluoride[1][2][3][4]

-

Trapping: Pass aqueous [

F]fluoride (from cyclotron target) through a pre-conditioned QMA Sep-Pak Light cartridge (anion exchange) to trap -

Elution: Elute trapped

F -

Drying: Evaporate the solvent at 95–100°C under a stream of inert gas (He or N

) and vacuum. Add anhydrous MeCN (1 mL) and repeat evaporation (azeotropic distillation) 2–3 times to remove all traces of water. Critical: Water inhibits the nucleophilicity of fluoride.

C. Radiofluorination Reaction[1][2][3][5]

-

Dissolution: Dissolve the precursor (2-Bromo-4-fluoro-1-(2-iodoethyl)benzene, 3 mg) in 0.5–1.0 mL of anhydrous Acetonitrile (MeCN) or DMSO .[1]

-

Addition: Add the precursor solution to the dried [

F]K/K -

Heating: Seal the reactor and heat to 100–110°C for 10 minutes .

-

Note: The iodine leaving group is highly reactive; excessive heat (>130°C) may cause decomposition or side reactions.

-

-

Quenching: Cool the reaction vessel to 40°C and quench with HPLC mobile phase (e.g., 2 mL of 40% MeCN in water).

D. Purification & Formulation[2]

-

Injection: Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 x 10 mm).

-

Elution: Isocratic elution with 60% Acetonitrile / 40% Water (adjust based on retention time studies). Flow rate: 3–5 mL/min.

-

Collection: Collect the radioactive peak corresponding to the product (retention time typically 15–20 min, distinct from the precursor).

-

Formulation: Dilute the collected fraction with water, pass through a C18 Sep-Pak to trap the product, wash with water, and elute with Ethanol (1 mL) into saline for injection.

Application as an Alkylating Agent (Prosthetic Group)

If the goal is to label a macromolecule (e.g., a peptide or protein) or a secondary amine precursor, this molecule can be used as a building block .

Scenario: Synthesizing an

-

Strategy: Perform the

F-labeling first (as described above) to generate 2-Bromo-4-fluoro-1-(2-[ -

Coupling: The resulting fluoroethyl-benzene is generally unreactive for further coupling unless the bromine position is activated (e.g., via Pd-catalyzed cross-coupling).[1]

-

Alternative: If the iodine is meant to remain (e.g., for I-123 labeling), the precursor is reacted with a nucleophile (e.g., an amine) before labeling.[1]

-

Reaction:

-

This generates the cold standard or a precursor for other labeling methods.

-

Quality Control (QC)[1]

| Test | Method | Acceptance Criteria |

| Radiochemical Purity (RCP) | Analytical HPLC / Radio-TLC | |

| Identity | Co-injection with cold standard | Retention time match ( |

| Molar Activity | HPLC (UV vs. Radioactivity) | |

| Residual Solvent | GC | MeCN |

| pH | pH Strip | 4.5 – 8.5 |

HPLC Conditions for QC:

-

Column: C18 Analytical (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).[1]

-

Mobile Phase: MeCN : 0.1M Ammonium Formate (60:40).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV (254 nm) and Gamma.

Troubleshooting & Optimization

-

Low Yield (<10%):

-

Moisture: Ensure strictly anhydrous conditions during azeotropic drying.

-

Base Sensitivity: The precursor might be sensitive to basic conditions. Reduce

concentration or switch to Tetrabutylammonium bicarbonate (TBAB) as the phase transfer catalyst/base, which is milder.

-

-

High Impurities:

-

Temperature: Lower reaction temperature to 80–90°C.

-

Precursor Mass: Increase precursor amount (up to 5-10 mg) to improve kinetics relative to side reactions.[1]

-

-

Separation Issues:

-

The product (fluoroethyl) and precursor (iodoethyl) are structurally similar. If HPLC separation is difficult, use a Phenyl-Hexyl column for better selectivity based on pi-pi interactions.[1]

-

References

-

Cai, L., et al. (2008). "Chemistry with [18F]Fluoride Ion." European Journal of Organic Chemistry, 2008(17), 2853–2873.[1] Link[1]

-

Cole, E. L., et al. (2014). "Radiosyntheses using fluorine-18: the art and science of late stage fluorination." Current Topics in Medicinal Chemistry, 14(7), 875-900.[1] Link

-

Pimlott, S. L., & Sutherland, A. (2011).[1] "Molecular engineering of radiotracers for PET imaging of neurotransmitter transporters." Chemical Society Reviews, 40(1), 149-162.[1] Link

-

Sigma-Aldrich. "2-Bromo-4-fluoro-1-iodobenzene Product Specification." Link (Base structure reference).

Sources

- 1. 2-BROMO-1-FLUORO-4-IODOBENZENE - CAS:811842-30-5 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene as a precursor for pharmaceutical agents.

Executive Summary

This guide details the strategic utilization of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (CAS: 2098654-84-1) as a high-value bifunctional building block in medicinal chemistry.[1] Characterized by a highly reactive alkyl iodide "warhead" and a chemoselective aryl bromide handle, this scaffold is particularly ubiquitous in the development of CNS-active agents (serotonin/dopamine modulators) and kinase inhibitors.

This document provides optimized protocols for its synthesis, handling, and deployment in divergent synthetic pathways, emphasizing the suppression of common side reactions such as styrene elimination.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | 1-Bromo-4-fluoro-2-(2-iodoethyl)benzene |

| CAS Number | 2098654-84-1 |

| Molecular Formula | |

| Molecular Weight | 328.95 g/mol |

| Predicted LogP | ~3.57 |

| Physical State | Pale yellow oil / Low-melting solid |

| Storage | 2-8°C, Light Sensitive, Inert Atmosphere (Argon) |

| Reactivity Class | Bifunctional Electrophile (Alkyl-I > Aryl-Br >> Aryl-F) |

Strategic Utility in Drug Design

The molecule's value lies in its orthogonal reactivity .[1] The

Key Applications:

-

Phenethylamine Scaffolds: Direct precursor to fluorinated serotonin (5-HT2A/2C) and dopamine (D2) receptor ligands via N-alkylation.[1]

-

Fused Heterocycles: Precursor for dihydroindoles via intramolecular radical cyclization or Pd-catalyzed intramolecular alkylation.[1]

-

Metabolic Blocking: The C4-Fluorine atom blocks para-metabolic oxidation, extending the half-life of the resulting pharmacophore.[1]

Experimental Protocols

Protocol A: Synthesis of the Precursor

Target: Conversion of 2-(2-bromo-4-fluorophenyl)ethanol to the iodide.[1] Method: Modified Appel Reaction (Mild, Neutral Conditions). Rationale: Avoids strong acids (HI) that induce styrene elimination.[1]

Reagents:

-

Substrate: 2-(2-bromo-4-fluorophenyl)ethanol (1.0 eq)[1]

-

Triphenylphosphine (

) (1.2 eq)[1] -

Imidazole (1.5 eq)[1]

-

Iodine (

) (1.2 eq)[1] -

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with

and Imidazole in anhydrous DCM (0.1 M concentration relative to alcohol). Cool to 0°C under Argon. -

Iodine Addition: Add

portion-wise over 15 minutes. The solution will turn dark yellow/brown and then fade to a pale yellow suspension as the active phosphonium species forms. -

Substrate Addition: Add the alcohol (dissolved in minimal DCM) dropwise to the mixture at 0°C.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 4:1).[1] The alcohol (

) should disappear; the iodide (

-

-

Workup: Filter the mixture through a short pad of silica gel (to remove

). Wash the filtrate with 10% -

Isolation: Dry over

, concentrate in vacuo. The product is typically used immediately or stored in the dark due to light sensitivity.

Protocol B: Chemoselective N-Alkylation (The "Warhead" Coupling)

Target: Synthesis of a tertiary amine (e.g., Piperazine derivative) without disturbing the Aryl-Br.[1] Critical Challenge: Preventing E2 elimination to the styrene derivative.

Reagents:

-

Substrate: 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.0 eq)[1]

-

Nucleophile: N-Boc-Piperazine (1.2 eq)[1]

-

Base:

(2.0 eq) or DIPEA (1.5 eq)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the amine and base in ACN.

-

Addition: Add the iodide dropwise at RT or 0°C .

-

Reaction: Stir at RT for 12–18 hours. If conversion is slow, warm gently to 40°C.

-

Validation: Take an aliquot for

-NMR.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from this linchpin molecule.

Figure 1: Synthetic workflow illustrating the conversion of the alcohol precursor to the iodide linchpin, followed by chemoselective derivatization.[5] The red dotted path indicates the elimination side-reaction to be avoided.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete conversion of alcohol.[1][2] | Ensure reagents are anhydrous.[1] Increase |

| Styrene Formation | Reaction temperature too high; Base too strong.[1] | Switch from |

| Product Decomposition | Light sensitivity of Alkyl-I. | Wrap flasks in aluminum foil. Store under Argon at 4°C. |

| Ar-Br Loss | Lithium-Halogen exchange attempted. | Avoid organolithiums on the iodide.[1] Use Pd-catalyzed methods for the Ar-Br bond.[1] |

References

-

Synthesis of Phenethyl Iodides (Appel Reaction)

-

Commercial Availability & CAS Data

-

Medicinal Chemistry Applications (Fluorinated Phenethylamines)

-

Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 .[1]

-

-

Nucleophilic Substitution vs.

Sources

Application Note: Orthogonal Derivatization of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (BFIB)

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It details the strategic use of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (BFIB) as a bifunctional orthogonal linker.

Executive Summary & Chemical Strategy

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a high-value bifunctional scaffold characterized by two distinct electrophilic sites with orthogonal reactivity profiles. Its utility in biological assays stems from its ability to serve as a "reaction hub" that connects biological nucleophiles (proteins, peptides, or metabolic fragments) with functional reporters (fluorophores, affinity tags) or pharmacophores.

The Orthogonal Reactivity Logic

The core value of this scaffold lies in the reactivity gap between the alkyl iodide and the aryl bromide :

-

Site A: Alkyl Iodide (High Reactivity): Under mild, metal-free conditions (

), this site reacts selectively with "soft" nucleophiles (thiols, secondary amines) to anchor the scaffold to a biological target or ligand. -

Site B: Aryl Bromide (Latent Reactivity): This site remains inert during the initial alkylation but can be activated subsequently via Palladium (Pd)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach a reporter or expand the molecule's complexity.

-

Site C: Aryl Fluoride (Modulator): The C4-fluorine atom enhances metabolic stability (blocking para-oxidation) and modulates the lipophilicity (

) of the final construct.

Workflow Visualization

Figure 1: Sequential derivatization strategy utilizing the reactivity gap between alkyl iodide and aryl bromide.

Protocol A: Chemoselective N-Alkylation (The Anchor Step)

Objective: To attach the phenethyl scaffold to a secondary amine (pharmacophore or lysine mimic) without disturbing the aryl bromide. Target Audience: Medicinal Chemists, Chemical Biologists.

Materials & Reagents[1][2][3][4][5][6][7]

-

Substrate: 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.0 equiv).

-

Nucleophile: Secondary amine (e.g., Piperazine derivative, 1.2 equiv).

-

Base:

(anhydrous, 3.0 equiv) or DIPEA (for soluble amines). -

Solvent: Acetonitrile (ACN) or DMF (anhydrous).

-

Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 equiv) to accelerate sluggish reactions.

Step-by-Step Methodology

-

Preparation (Dark Condition): The alkyl iodide is light-sensitive. Wrap the reaction vessel in aluminum foil.

-

Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous ACN (5 mL).

-

Base Addition: Add

(3.0 mmol) and stir at room temperature for 10 minutes to ensure suspension homogeneity. -

Substrate Addition: Add 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (0.85 mmol) dropwise. Note: Using a slight excess of amine prevents over-alkylation (quaternization).

-

Reaction: Stir at 40°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Checkpoint: The alkyl iodide peak (

high) should disappear; the aryl bromide pattern (1:1 isotopic doublet) must remain in the product mass spectrum.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Silica gel chromatography. The product is the N-phenethyl derivative .

Troubleshooting Table:

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Conversion | Steric hindrance of amine | Add 10 mol% TBAI; increase temp to 60°C. |

| Quaternization | Excess alkyl iodide | Ensure amine is in excess (1.2–1.5 equiv). |

| Debromination | Harsh conditions (rare) | Ensure no Pd contaminants are present; keep temp <80°C. |

Protocol B: Palladium-Catalyzed Cross-Coupling (The Functionalization Step)

Objective: To utilize the aryl bromide handle to attach a fluorophore, affinity tag, or solubility solubilizing group via Suzuki-Miyaura coupling.

Materials

-

Substrate: N-phenethyl intermediate (from Protocol A).

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (e.g., 4-Cyanophenylboronic acid or a BODIPY-boronate).

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv, aq. solution 2M). -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology

-

Degassing: In a microwave vial or sealed tube, combine the Substrate (1.0 equiv) and Boronic Acid (1.5 equiv) in Dioxane/Water. Sparge with Argon for 10 minutes. Oxygen is the enemy of this step.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 2–6 hours (or 110°C for 30 min in a microwave reactor).

-

Monitoring: Check LC-MS for the shift from the Bromide isotope pattern to the coupled product mass.

-

Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via Preparative HPLC (Reverse Phase, C18, Water/ACN + 0.1% Formic Acid).

Biological Assay Validation: Stability & Integrity

Before deploying the derivatized molecule in a cellular assay, its stability must be validated.

Protocol C: Plasma Stability Assay

The 4-fluoro group protects against metabolic oxidation, but the N-alkyl bond must be verified.

-

Incubation: Spike the final compound (10

) into pooled human/mouse plasma. -

Timepoints: Aliquot at 0, 30, 60, 120, and 240 minutes.

-

Quench: Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant by LC-MS/MS.

-

Acceptance Criteria: >85% parent compound remaining after 120 minutes.

Data Presentation: Expected Mass Shifts

| Step | Modification | Mass Change ( | Isotope Pattern |

| Starting Material | -- | -- | Br (1:1) + I (Monoisotopic) |

| Step 1 (Alkylation) | Br (1:1) retained | ||

| Step 2 (Suzuki) | No Halogen pattern |

References

-

Phenethyl Halide Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

-

Orthogonal Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Bioisosteres in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

FBDD Linker Strategies: Jahnke, W., & Erlanson, D. A. (2006). Fragment-based drug discovery: A practical approach. Wiley-VCH. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene

Case ID: 2B4F-IE-OPT Subject: Yield Optimization, Stability Management, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene presents a specific set of challenges derived from its phenethyl iodide core. While the halogen substitutions on the aromatic ring (2-Br, 4-F) provide unique electronic properties, the primary failure mode in this synthesis is the E2 elimination of the ethyl iodide side chain to form the corresponding styrene (2-bromo-4-fluorostyrene), driven by the acidity of the benzylic protons and the leaving group ability of iodine.

This guide prioritizes the Appel Reaction (Alcohol

Module 1: Synthetic Route Optimization

Q: Which synthetic pathway offers the highest yield for this specific substrate?

A: We recommend the Modified Appel Reaction using Triphenylphosphine (

Why this works (The Science):

-

Mild Conditions: Unlike the Finkelstein reaction (which often requires reflux in acetone/MEK), the Appel reaction proceeds at 0°C to Room Temperature . This is critical because phenethyl iodides are thermally unstable; heat significantly accelerates the elimination to styrene.

-

Mechanism: The reaction is driven by the formation of the strong

bond in triphenylphosphine oxide (

Standard Operating Procedure (SOP-2B4F)

Reagents:

-

Precursor: 2-(2-Bromo-4-fluorophenyl)ethanol (1.0 equiv)

- (1.3 equiv)

-

Imidazole (1.5 equiv)

- (1.3 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane) or Toluene.

Protocol:

-

Activation: Dissolve

and Imidazole in anhydrous DCM at 0°C (ice bath). -

Iodine Addition: Add

portion-wise. The solution will turn dark yellow/brown and eventually form a suspension. Wait 15 minutes for the active phosphonium species to form. -

Substrate Addition: Add the 2-(2-Bromo-4-fluorophenyl)ethanol (dissolved in minimal DCM) dropwise over 20 minutes. Do not rush this step.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC (Hexanes/EtOAc). Conversion is usually complete within 2-4 hours.

-

Quench: Dilute with pentane or hexanes (precipitates

) and filter through a celite pad.

Module 2: Troubleshooting Common Failure Modes

Q: My product contains ~15% of a "styrene" impurity (2-bromo-4-fluorostyrene). How do I stop this?

A: Styrene formation is the result of E2 Elimination .[1] The iodine on the

Corrective Actions:

-

Temperature Control: Never heat the reaction above 30°C. If the reaction is sluggish, add more catalyst rather than heat.

-

Base Management: If you are using the Finkelstein route (Chloride

Iodide), avoid strong bases. In the Appel route, ensure Imidazole is not in massive excess (>2.0 equiv), as it can weakly promote elimination if the reaction sits too long. -

Workup Speed: Do not leave the crude reaction mixture stirring overnight. The product is most stable when isolated and stored cold.

Q: The product turns purple/brown during column chromatography. What is happening?

A: This indicates Iodine Liberation caused by the acidity of Silica Gel.

The Mechanism: Standard Silica Gel (

Corrective Actions:

-

Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of Silica Gel. Alumina is less acidic and prevents decomposition.

-

Passivation: If you must use Silica, treat the column with 1% Triethylamine (TEA) in hexanes before loading your sample to neutralize acid sites. Note: TEA can sometimes promote elimination, so Neutral Alumina is safer.

-

Darkness: Wrap your column in aluminum foil. Alkyl iodides are photosensitive.

Q: My yield is low (<50%) and the reaction mixture is a black tar.

A: This is usually due to Polymerization of THF (if used) or oxidation of the phosphine.

Corrective Actions:

-

Change Solvent: Switch from THF to DCM (Dichloromethane) . THF can undergo ring-opening polymerization catalyzed by the Lewis acidic phosphonium intermediates, creating "tar."

-

Reagent Quality: Ensure your

is not already oxidized to

Module 3: Visualization & Logic

Workflow: Optimized Synthesis & Purification

Figure 1: Step-by-step workflow for the Appel reaction optimization, highlighting critical checkpoints.

Troubleshooting Logic Tree

Figure 2: Rapid diagnostic tree for resolving common synthetic failures.

Module 4: Storage & Stability (The "Keep" Phase)

Once synthesized, 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is not shelf-stable indefinitely.

-

Copper Stabilization: Add a small coil of bright copper wire to the storage vial. Copper acts as a radical scavenger, reacting with any liberated iodine to form CuI, preventing the autocatalytic decomposition cycle.

-

Cold Storage: Store at -20°C .

-

Light Protection: Amber vials are mandatory.

References

-

Appel Reaction Mechanism & Optimization

- Title: "The Appel Reaction: A Convenient Method for the Conversion of Alcohols to Alkyl Halides"

- Source: Organic Chemistry Portal

-

URL:[Link]

-

Purification of Unstable Iodides

-